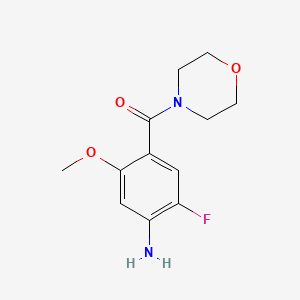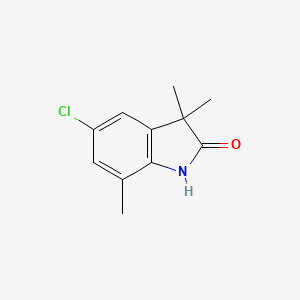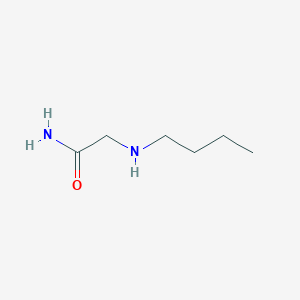
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is an organic compound with the molecular formula C12H15FN2O3 It is characterized by the presence of a fluoro group, a methoxy group, and a morpholine-4-carbonyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of (2-fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid.
Procedure: The boronic acid derivative is reacted with an aryl halide under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
科学的研究の応用
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the morpholine-4-carbonyl group can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenylamine: Similar but lacks the fluoro group.
Uniqueness
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the morpholine-4-carbonyl group provides additional sites for interaction with biological targets.
特性
分子式 |
C12H15FN2O3 |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
(4-amino-5-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15FN2O3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3 |
InChIキー |
GGQRLRSAOXXRFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(Dimethylamino)azetidin-1-yl]furan-2-carbaldehyde](/img/structure/B13191079.png)


![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)



![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)

![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
